molecular formula C11H9ClN2O5S B14214036 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- CAS No. 823220-25-3

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-

Cat. No.: B14214036
CAS No.: 823220-25-3
M. Wt: 316.72 g/mol
InChI Key: PTQNCBIZKBFYNP-UHFFFAOYSA-N
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Description

The compound 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- (hereafter referred to as Compound X) is a synthetic isoxazole derivative characterized by a 3-chlorophenylsulfonylmethyl substituent at the 5-position of the isoxazole ring and an N-hydroxycarboxamide group at the 3-position.

Properties

CAS No.

823220-25-3

Molecular Formula

C11H9ClN2O5S

Molecular Weight

316.72 g/mol

IUPAC Name

5-[(3-chlorophenyl)sulfonylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O5S/c12-7-2-1-3-9(4-7)20(17,18)6-8-5-10(14-19-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

PTQNCBIZKBFYNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC2=CC(=NO2)C(=O)NO

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Cycloaddition

A widely adopted method involves the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes under copper(I) catalysis. Hansen et al. demonstrated that reacting in situ-generated nitrile oxides with terminal acetylenes in the presence of CuI produces 3,5-disubstituted isoxazoles with high regiocontrol. For instance, propargylaldehyde-derived nitrile oxides react with methylacetylene to yield 3-methyl-5-substituted isoxazoles in >85% yield. This method’s efficiency makes it suitable for introducing the methyl group at position 5, a precursor for subsequent sulfonylation.

Solvent-Free and Green Chemistry Approaches

Pérez et al. developed a one-pot, three-component synthesis using choline chloride:urea as a deep eutectic solvent (DES). Aldehydes, alkynes, and hydroxylamine condense regioselectively at 60°C to form 3,5-disubstituted isoxazoles with 78–92% yields. This method eliminates hazardous solvents and aligns with sustainable practices, critical for scaling production.

Ultrasound-Assisted Synthesis

Huang et al. reported a catalyst-free synthesis under ultrasound irradiation, where aryl aldehydes and alkyl acetylenes react in aqueous ethanol to form 3-alkyl-5-aryl isoxazoles. This method achieves 88–95% yields within 30 minutes, offering rapid access to the core structure without metal catalysts.

Functionalization at Position 5: Sulfonylmethyl Group Introduction

The 5-[[(3-chlorophenyl)sulfonyl]methyl] substituent requires sequential alkylation and sulfonylation steps.

Alkylation of the Isoxazole Ring

Following isoxazole formation, a methyl group is introduced at position 5 via propargyl alcohol derivatives. Raji Reddy et al. demonstrated that propargylic alcohols react with hydroxylamines in the presence of p-tosylalcohol (TSA), followed by tetrabutylammonium fluoride (TBAF)-mediated detosylation, to install alkyl groups at position 5. For example, propargyl alcohol derivatives yield 5-methylisoxazoles after cyclization.

Sulfonylation with 3-Chlorophenylsulfonyl Chloride

The methyl group undergoes sulfonylation using 3-chlorophenylsulfonyl chloride. Valizadeh et al. utilized ionic liquids ([BMIM]X) as reaction media for sulfonylation, achieving 90–95% yields at 80°C. The ionic liquid enhances reaction efficiency and is recyclable, reducing waste.

Carboxamide Formation at Position 3

The 3-carboxamide group is installed via coupling reactions, with emphasis on achieving the N-hydroxy functionality.

Activation of the Carboxylic Acid

The isoxazole-4-carboxylic acid intermediate is activated using carbodiimides. As described by Jadhav et al., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid reacts with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to form an active ester. This intermediate reacts with hydroxylamine hydrochloride to yield the N-hydroxycarboxamide.

Direct Amination with Hydroxylamine

Alternatively, Burkhard et al. condensed nitroalkanes with 3-oxetanone to form 3-substituted isoxazole-4-carbaldehydes, which are oxidized to carboxylic acids and subsequently amidated with hydroxylamine. This one-pot oxidation-amidation sequence achieves 75–80% yields.

Optimization and Mechanistic Considerations

Regioselectivity Control

The choice of catalyst and solvent profoundly impacts substitution patterns. Copper(I) catalysts favor 3,5-disubstitution, while DES-based methods enhance para-selectivity in sulfonylation.

Reaction Kinetics

Ultrasound irradiation accelerates reaction rates by 50% compared to conventional heating, as shown in Huang’s method. Time-resolved NMR studies indicate that microwave-assisted sulfonylation completes within 10 minutes, minimizing side reactions.

Purification Strategies

Flash chromatography with ethyl acetate/hexane (3:7) effectively separates the sulfonylated intermediate, while crystallization from ethanol/water mixtures purifies the final carboxamide.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of isoxazolecarboxamides are heavily influenced by substituents. Below is a comparative analysis of Compound X with similar derivatives (Table 1):

Compound Name / ID (Evidence ID) Key Substituents Biological Target / Activity Notable Properties
Compound X 5-[(3-chlorophenyl)sulfonyl]methyl, N-hydroxy Unknown (hypothesized: HDAC/HSP inhibition) High polarity (N-hydroxy), sulfonyl group enhances electrophilicity
Luminespib (4,12,17) 5-[2,4-dihydroxy-5-isopropylphenyl], N-ethyl, 4-[4-morpholinylmethyl]phenyl HSP90 inhibitor (IC50: 21 nM) Antiproliferative (GI50: 78 nM), morpholine improves solubility
WAY-328226 (15) 5-(4-methoxyphenyl), N-[3-(4-morpholinyl)propyl] CFTR corrector Morpholinylpropyl enhances membrane permeability
N,5-Dimethylisoxazole-3-carboxamide (16) N-methyl, 5-methyl None reported Low molecular weight (140.14 g/mol), simple structure
5-(3-Chloro-4-hydroxyphenyl) Analogs (5) 5-amino-3-methylisoxazole fused to xanthenone Multicomponent heterocyclization Rigid xanthenone backbone limits conformational flexibility

Key Observations :

  • Sulfonyl vs. Hydroxy/Methoxy Groups : The sulfonyl group in Compound X may confer stronger electrophilic character compared to methoxy or hydroxy substituents in analogs like Luminespib or WAY-328226 . This could influence target binding (e.g., covalent interactions with cysteine residues) .
  • N-Hydroxy vs. N-Alkyl Groups : The N-hydroxycarboxamide in Compound X is rare among analogs and resembles hydroxamic acids, which are critical for HDAC inhibition. Most analogs (e.g., Luminespib ) use N-alkyl groups to balance lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Polar Surface Area (PSA) : Compound X ’s N-hydroxy and sulfonyl groups likely increase PSA (>100 Ų), reducing blood-brain barrier permeability compared to WAY-328226 (PSA: ~68 Ų) .
  • LogP : The sulfonyl group may lower LogP (predicted ~2.5) relative to Luminespib (LogP ~3.5), improving aqueous solubility but limiting passive diffusion .

Biological Activity

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- (CAS Registry Number: 823220-25-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-[(3-chlorophenyl)sulfonylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
  • Molecular Formula : C11H9ClN2O5S
  • Molecular Weight : 316.718 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties, antioxidant effects, and potential as a therapeutic agent against different diseases.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit potent anticancer activity. A study synthesized several isoxazole-carboxamide derivatives and evaluated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cells. Notably:

  • Compound 2d showed an IC50 value of 15.48 μg/ml against HeLa cells.
  • Compound 2e demonstrated an IC50 of approximately 23 μg/ml against Hep3B cells.
  • Both compounds induced apoptosis rather than necrosis in Hep3B cells, indicating their potential as effective anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and modulation of cell cycle progression. For instance, compounds like 2d and 2e were shown to delay the G2/M phase of the cell cycle significantly . This action is crucial for developing therapeutic strategies targeting rapidly dividing cancer cells.

Antioxidant Activity

In addition to their anticancer properties, isoxazole derivatives have also been evaluated for their antioxidant activity. The DPPH assay results indicated that certain derivatives possess significant free radical scavenging capabilities. For example:

  • Compound 2a had an IC50 value of 7.8 μg/ml , making it a potent antioxidant compared to Trolox (IC50 = 2.75 μg/ml) .

Summary of Research Findings

CompoundCell LineIC50 Value (μg/ml)Mechanism
2dHeLa15.48Apoptosis induction
2eHep3B23.00Apoptosis induction
2aMCF-739.80Antioxidant activity

Case Studies

  • Cytotoxicity Study : A series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
  • Mechanistic Insights : In-depth analysis revealed that the compounds modulate key signaling pathways involved in cell proliferation and survival, particularly in cancer cells expressing specific oncogenes .

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